REACTION_CXSMILES
|
C[NH+]([CH2:4][C:5]([CH2:10]N(C)C)=[CH:6][NH+](C)C)C.Cl.[NH2:15][C:16]([NH2:18])=[NH:17].[OH-:19].[Na+]>C(#N)C.O>[NH2:17][C:16]1[N:18]=[CH:6][C:5]([CH:10]=[O:19])=[CH:4][N:15]=1 |f:1.2,3.4|
|
Name
|
Vinamidinium
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
C[NH+](C)CC(=C[NH+](C)C)CN(C)C
|
Name
|
|
Quantity
|
63.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
|
Quantity
|
527 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
66.1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled on an ice/water bath
|
Type
|
CUSTOM
|
Details
|
the temperature below 25° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
triturated with heptane
|
Type
|
CUSTOM
|
Details
|
The resulting solid was dried under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=N1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 301 mmol | |
AMOUNT: MASS | 37 g | |
YIELD: PERCENTYIELD | 72.7% | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |